molecular formula C24H17ClFN5O2S B11405317 5-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

5-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11405317
M. Wt: 493.9 g/mol
InChI Key: ZFJVJAXVHCLOAW-UHFFFAOYSA-N
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Description

5-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that features a combination of triazole, oxadiazole, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through the cyclization of amidoximes with carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the triazole and oxadiazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the oxadiazole ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Anticancer Activity: Its structure suggests potential as an anticancer agent, possibly through the inhibition of specific enzymes or pathways involved in cancer cell proliferation.

Industry

    Agriculture: The compound could be used in the development of new pesticides or herbicides.

    Pharmaceuticals: Its potential biological activities make it a candidate for drug development.

Mechanism of Action

The exact mechanism of action of 5-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The triazole and oxadiazole rings may play a role in binding to these targets, while the aromatic rings could facilitate interactions with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 5-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole lies in its combination of multiple pharmacophores within a single molecule. This structural complexity may confer unique biological activities and make it a versatile compound for various applications.

Properties

Molecular Formula

C24H17ClFN5O2S

Molecular Weight

493.9 g/mol

IUPAC Name

5-[[5-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C24H17ClFN5O2S/c1-32-20-5-3-2-4-19(20)22-27-21(33-30-22)14-34-24-29-28-23(15-6-8-16(25)9-7-15)31(24)18-12-10-17(26)11-13-18/h2-13H,14H2,1H3

InChI Key

ZFJVJAXVHCLOAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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